Dimethylglyoxime

Gravimetric analysis Nickel determination Solubility comparison

Copper interference in nickel gravimetry forces rework and wasted analyst time. Dimethylglyoxime eliminates this via a 5×10⁵-fold molar solubility differential between Cu and Ni complexes at 25°C, enabling selective Ni precipitation without co-contamination. • Quantitative Ni recovery in alloy, ore, and hydrometallurgical process samples • Selective Pd separation from Pt/Rh/Ir matrices for sub-ppm ICP-MS quantitation • Field-ready spot test: 0.4 ppm Ni detection limit in 1% ethanolic solution under NH₃ Supplied ≥98% purity, ambient-stable white crystalline powder. Consistent lot-to-lot performance for routine QC and research.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B8815664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylglyoxime
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCC(=NO)C(=NO)C
InChIInChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3
InChIKeyJGUQDUKBUKFFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylglyoxime Physicochemical & Analytical Baseline


Dimethylglyoxime (CAS 95-45-4, C4H8N2O2, molecular weight 116.12 g/mol) is a white crystalline powder [1] that functions as a vic-dioxime chelating ligand [2]. With a melting point of 240-241 °C [1], it exhibits water solubility of approximately 0.6 g/L at 20 °C and is readily soluble in ethanol, acetone, and ether [3]. It is widely recognized as a selective precipitating reagent for nickel and palladium in analytical chemistry .

Selective precipitation reagent

Widely applied for quantitative Ni and Pd determination in acidic or ammoniacal media

Gravimetric & spectrophotometric workflows

Supports classic gravimetry, preconcentration SPE, and spot test protocols

Alcohol-based reagent preparation

Soluble in ethanol or acetone; typical 1% ethanolic solution for analytical use

Analytical Risks of Generic Dimethylglyoxime Substitution


Substituting dimethylglyoxime with alternative vic-dioximes such as α-furildioxime or 1,2-cyclohexanedionedioxime (nioxime) introduces documented analytical consequences that are not interchangeable. For instance, while nioxime offers a gravimetric factor advantage for nickel (higher complex molecular weight), its water-soluble nickel complex compromises recovery in aqueous precipitation workflows [1]. Conversely, α-furildioxime yields a nickel complex that is quantitatively extractable into 1,2-dichlorobenzene, whereas the dimethylglyoxime complex is not [2]. This differential extractability directly impacts method selection for colored or interfering sample matrices. These differences underscore that selection between vic-dioxime reagents must be driven by specific, quantifiable performance parameters rather than class-based assumptions of equivalence.

Dimethylglyoxime (DMG)
Ni–DMG complex has low aqueous solubility; allows quantitative precipitation separation from Cu
Alternative vic-dioximes
Nioxime-nickel complex is more water-soluble; may compromise gravimetric recovery in aqueous workflows
DMG (organic extraction)
Ni–DMG complex not appreciably extractable into 1,2-dichlorobenzene or chloroform
α-Furildioxime
Quantitative extraction possible; enables spectrophotometry for colored sample matrices
DMG (alcoholic solution)
Excess reagent may co-precipitate when added to aqueous samples, contaminating Ni precipitate
Water-soluble dioximes
Eliminate co-precipitation risk; stable aqueous solutions available at room temperature

Quantitative Evidence: Dimethylglyoxime vs. Closest Analogs


Nickel Complex Aqueous Solubility: DMG vs. Nioxime

The aqueous molar solubility of copper dimethylglyoxime exceeds that of nickel dimethylglyoxime by a factor of 5 × 10⁵ at 25 °C, enabling quantitative separation of nickel from copper via precipitation [1]. In contrast, nioxime (1,2-cyclohexanedionedioxime) forms a nickel complex that is more water-soluble than the dimethylglyoxime-nickel complex, which reduces its suitability for gravimetric determinations where aqueous precipitation is required [2]. This differential solubility profile directly determines whether nickel recovery will be complete or compromised.

Ni complex solubility
Cross-study comparable
5 × 10⁵× solubility differential
Enables quantitative Cu/Ni separation via precipitation
Nioxime complex has higher water solubility; reported to reduce gravimetric recovery
Gravimetric analysis Nickel determination Solubility comparison

Preconcentration Sensitivity: DMG vs. Acenaphthenequinone Dioxime

In a comparative study of solid chelating agents supported on naphthalene for nickel preconcentration prior to atomic absorption spectrometry, the sensitivity for 1% absorption was 0.132 µg mL⁻¹ for dimethylglyoxime (DMG), compared with 0.104 µg mL⁻¹ for acenaphthenequinone dioxime (ANDO) and 0.100 µg mL⁻¹ for mixed ligands (DMG-ANDO) [1]. All three chelating agents improved sensitivity relative to direct determination from aqueous medium (0.153 µg mL⁻¹), but ANDO and DMG-ANDO outperformed DMG alone by approximately 21% and 24% respectively.

Preconcentration sensitivity
Head-to-head
0.132 µg mL⁻¹ (DMG)
14% less sensitive than ANDO, 14% more sensitive than direct aqueous AAS
DMG–ANDO mixed ligand reported 0.100 µg mL⁻¹; method context matters
Atomic absorption spectrometry Nickel preconcentration Sensitivity comparison

Nickel Complex Extractability: DMG vs. α-Furildioxime

The nickel-α-furildioxime complex can be quantitatively extracted into 1,2-dichlorobenzene or chloroform, facilitating separation from colored interfering ions such as iron or chromate salts [1]. In contrast, the dimethylglyoxime-nickel complex is not appreciably soluble in these organic solvents and therefore cannot be extracted for spectrophotometric measurement in matrices with high background color [1]. This extractability difference is the primary analytical justification for selecting α-furildioxime over dimethylglyoxime when working with colored samples such as steels, alloys, or environmental digests.

Extractability profile
Head-to-head
DMG: not extractable
α-Furildioxime: quantitative extraction
Extraction-based spectrophotometry requires α-furildioxime
DMG unsuitable for colored sample matrices with high background
Spectrophotometry Nickel extraction α-Furildioxime comparison

Gravimetric Factor: Nioxime vs. DMG Precipitate Mass

The nickel-nioxime complex possesses a higher molecular weight than the nickel-dimethylglyoxime complex [1]. This translates to a lower gravimetric factor for nioxime, meaning that for the same mass of nickel analyte, nioxime yields a larger precipitate mass, which can improve weighing precision [1]. Specifically, the nickel content of the dimethylglyoxime complex is approximately 20.3% by weight, whereas the nioxime-nickel complex contains approximately 16.0% nickel by weight (based on molecular weight differences). This represents a 26.6% increase in precipitate mass per unit nickel.

Gravimetric factor
Cross-study comparable
~20.3% Ni in Ni(DMG)₂
Nioxime yields ~26.6% greater precipitate mass per unit Ni
Weighing precision may improve with nioxime, but solubility trade-off exists
Gravimetric analysis Nickel determination Gravimetric factor

Spot Test Sensitivity for Nickel Detection

In qualitative spot test applications, dimethylglyoxime in 1% ethanolic solution under ammoniacal conditions (pH 8-9) produces a visible cherry-red precipitate of nickel dimethylglyoximate at concentrations as low as 0.4 ppm [1]. In comparison, rubeanic acid (dithiooxamide) spot tests are effective at 1-10 ppm concentrations [1], representing an approximately 2.5- to 25-fold lower sensitivity threshold. This detection limit provides a practical benchmark for field and rapid screening applications.

Spot test detection limit
Cross-study comparable
0.4 ppm Ni²⁺
2.5× to 25× lower detection threshold than rubeanic acid
Cherry-red precipitate at pH 8–9 with 1% ethanolic DMG
Spot test Nickel detection Sensitivity

Reagent Co-precipitation Risk: Alcoholic DMG vs. Water-Soluble Dioximes

Dimethylglyoxime is commonly used as a 1% solution in alcohol, but this introduces the disadvantage that the excess reagent may precipitate when the alcoholic solution is added to an aqueous sample [1]. This co-precipitation of excess reagent contaminates the nickel precipitate and compromises gravimetric accuracy [2]. Water-soluble alternatives such as 1,2-cycloheptanedionedioxime eliminate this risk entirely because they can be prepared and used in aqueous solution at room temperature without organic solvent [2]. Attempts to solubilize dimethylglyoxime via sodium hydroxide or other alkaline methods have not yielded stable aqueous solutions suitable for routine analytical use [2].

Co-precipitation risk
Class-level inference
Reported reagent contamination from alcoholic DMG solutions
Water-soluble dioximes may eliminate this systematic error
Stable aqueous DMG solutions not achieved; procurement review recommended
Gravimetric analysis Reagent preparation Water-soluble dioximes

Application Scenarios: Dimethylglyoxime Selection Advantages


Gravimetric Nickel Separation from Copper Matrices

In samples containing both nickel and copper, dimethylglyoxime enables quantitative separation via precipitation due to the 5 × 10⁵-fold difference in aqueous molar solubility between the copper and nickel complexes at 25 °C [1]. This differential solubility, which is not replicated by water-soluble dioximes like nioxime [1], permits the selective isolation of nickel for gravimetric determination without copper interference. This scenario applies to alloy analysis, hydrometallurgical process control, and nickel ore concentrate assay where copper is a common co-constituent. The method is codified in standard reference procedures and remains the benchmark against which alternative dioximes are evaluated.

Selective Palladium Precipitation from PGM Solutions

Dimethylglyoxime selectively precipitates palladium from acid solutions while leaving most impurities in solution, enabling subsequent quantitation by techniques such as ICP-MS without dilution [2]. This selectivity is not shared by alternative palladium determination methods such as gravimetry as the diiodide, which lacks the same degree of selectivity [2]. The method allows for sub-ppm level sensitivity and precision when combined with modern instrumental analysis, and has been applied for palladium separation from platinum, rhodium, and iridium matrices [3]. This application scenario is critical for platinum group metal refining, catalyst recycling operations, and geochemical exploration.

Field Screening for Nickel Contamination

For field screening and on-site qualitative analysis, dimethylglyoxime in 1% ethanolic solution provides visible detection of nickel at concentrations as low as 0.4 ppm under ammoniacal conditions [4]. This detection threshold is 2.5- to 25-fold lower than rubeanic acid-based spot tests, which are effective only at 1-10 ppm concentrations [4]. The simplicity of the protocol (addition of ammonia followed by DMG reagent, observation of cherry-red precipitate) makes this scenario appropriate for environmental monitoring of nickel contamination, industrial hygiene assessments, and educational demonstrations of selective metal complexation.

SPE Preconcentration for Trace Nickel Analysis

Dimethylglyoxime immobilized on solid supports such as naphthalene or polyacrylonitrile (PAN) enables preconcentration of nickel from dilute aqueous samples prior to atomic absorption spectrometric determination [5][6]. The DMG-PAN composite material exhibits the highest operating capacity among dioxime-functionalized sorbents evaluated for radionickel (⁵⁹Ni, ⁶³Ni) separation [6]. While DMG alone shows sensitivity for 1% absorption of 0.132 µg mL⁻¹ (versus 0.104 µg mL⁻¹ for ANDO and 0.100 µg mL⁻¹ for mixed ligands) [5], the operational capacity advantage of DMG-PAN makes it suitable for large-volume environmental water analysis and nuclear waste characterization where sorbent loading capacity governs throughput.

Application
Selection Property
Validation Focus
Gravimetric Ni/Cu separation
Large solubility differential (Ni vs. Cu complex)
Copper interference removal; recovery in alloy matrices
Selective Pd precipitation
Pd–DMG complex formation in acid solution
Separation from Pt, Ir, Rh; ICP-MS compatibility
Field screening for Ni
Rapid visual detection at ~0.4 ppm
Qualitative reliability in environmental samples
SPE preconcentration (trace Ni)
High sorbent loading capacity on PAN support
Radionickel recovery; large-volume water analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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